molecular formula C16H14N4O2S B2687768 4-[(6-Phenylpyrimidin-4-yl)amino]benzenesulfonamide CAS No. 927970-70-5

4-[(6-Phenylpyrimidin-4-yl)amino]benzenesulfonamide

Cat. No.: B2687768
CAS No.: 927970-70-5
M. Wt: 326.37
InChI Key: SQVNEZXMIULPCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(6-Phenylpyrimidin-4-yl)amino]benzenesulfonamide is a chemical compound of significant interest in medicinal chemistry and biochemical research, offered for Research Use Only. This synthetic small molecule belongs to a class of compounds known as phenylpyrimidine-benzenesulfonamide hybrids, which are frequently explored for their potential to modulate key biological targets . The structure combines a pyrimidine ring, a common feature in nucleobases and many pharmaceuticals, with a benzenesulfonamide group, a moiety well-known for its ability to interact with enzyme active sites . Although the specific biological data for this exact compound may be limited, its structural framework is highly relevant. Close analogs of this molecule, such as N-(2-methoxyethyl)-4-[(6-phenylpyrimidin-4-yl)amino]benzenesulfonamide, have been documented in chemical databases, confirming research interest in this chemical series . Furthermore, related benzenesulfonamide-pyrimidine hybrids have demonstrated activity against clinically significant targets. For instance, the compound 4-[(6-Amino-4-pyrimidinyl)amino]benzenesulfonamide has been identified as an interactor of Cyclin-dependent kinase 2 (CDK2), a protein critically involved in cell cycle control . Another structural analog, a phenylpyrimidine-sulfonamide derivative, has been investigated as an inhibitor of Beta-secretase 1 (BACE1), a key enzyme in the pathogenesis of Alzheimer's disease . The parent compound, benzenesulfonamide itself, is a established carbonic anhydrase inhibitor . This collective evidence suggests that this compound is a promising scaffold for developing novel probes in enzyme inhibition assays, kinase research, and other target-based screening programs.

Properties

IUPAC Name

4-[(6-phenylpyrimidin-4-yl)amino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S/c17-23(21,22)14-8-6-13(7-9-14)20-16-10-15(18-11-19-16)12-4-2-1-3-5-12/h1-11H,(H2,17,21,22)(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQVNEZXMIULPCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC=N2)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

4-[(6-Phenylpyrimidin-4-yl)amino]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like alkyl halides or acyl chlorides.

These reactions typically result in the formation of derivatives with modified functional groups, which can be further utilized in various chemical and biological applications .

Scientific Research Applications

Antimicrobial Activity

Overview:
The compound has been evaluated for its antimicrobial properties against various bacterial strains, including multidrug-resistant pathogens. Studies have shown that derivatives of benzenesulfonamide exhibit promising activity against Gram-negative bacteria such as Klebsiella pneumoniae and Pseudomonas aeruginosa, which are notorious for causing hospital-acquired infections.

Case Study:
A recent study synthesized a series of pyrimidine–benzenesulfonamide derivatives and assessed their minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against several bacterial isolates. The results indicated that certain derivatives demonstrated significant antimicrobial activity, with MBC/MIC ratios suggesting potential bactericidal effects on resistant strains .

Data Table: Antimicrobial Activity of Pyrimidine–Benzenesulfonamide Derivatives

CompoundBacterial StrainMIC (µg/mL)MBC (µg/mL)Activity Type
M20Klebsiella pneumoniae832Bacteriostatic
M25Pseudomonas aeruginosa416Bactericidal

Antiviral Properties

Overview:
Research has also focused on the antiviral potential of benzenesulfonamide derivatives, particularly against HIV. Compounds incorporating the benzenesulfonamide moiety have been studied for their ability to inhibit HIV-1 replication.

Case Study:
In a study evaluating the structure-activity relationships (SARs) of phenylalanine derivatives with benzenesulfonamide terminal moieties, several compounds were identified as effective inhibitors of HIV-1 capsid assembly. The evaluation included surface plasmon resonance and molecular dynamics simulations to support the pharmacological characterization .

Data Table: Antiviral Activity Against HIV-1

CompoundEC50 (µM)Mechanism of Action
6a6.23Capsid Assembly Inhibition
6b6.81Capsid Assembly Inhibition
6c9.88Capsid Assembly Inhibition

Anticancer Applications

Overview:
The compound has been investigated for its anticancer properties, particularly in targeting cancer cell lines resistant to conventional therapies.

Case Study:
Research into N-phenyl-4-(2-phenylsulfonamido)benzamides revealed their efficacy as microtubule-targeting agents in drug-resistant nasopharyngeal cancer models. One compound demonstrated a GI50 value of 22 nM, indicating potent anticancer activity .

Data Table: Anticancer Activity of Benzenesulfonamide Derivatives

CompoundCancer Cell LineGI50 (nM)
16cKB-Vin (Vincristine-resistant nasopharyngeal)22 ± 2
16dA549 (Lung Cancer)12 ± 0.1

Mechanism of Action

The mechanism of action of 4-[(6-Phenylpyrimidin-4-yl)amino]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and proteins. For example, it has been shown to inhibit cyclin-dependent kinase 2, which plays a crucial role in cell cycle regulation. By inhibiting this enzyme, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Substituent Variations on the Pyrimidine Ring

The pyrimidine ring’s substitution pattern critically influences biological activity. Key analogs include:

Compound Name Substituent on Pyrimidine Key Structural Feature Reference
4-[(6-Phenylpyrimidin-4-yl)amino]benzenesulfonamide Phenyl at 6-position Hydrophobic phenyl group Target
PPA14 (PPA series) 4-Fluorophenyl at 4-position Electron-withdrawing fluorine
PPA15 (PPA series) 2-Chlorophenyl at 4-position Electron-withdrawing chlorine
4-((6-(Pyridin-3-yl)quinazolin-4-yl)amino)benzenesulfonamide (4a) Pyridin-3-yl at 6-position Nitrogen-rich heterocycle

Key Findings :

  • Fluorine (PPA14) and chlorine (PPA15) substituents enhance anticancer activity by promoting G2/M cell cycle arrest and >50% cell viability inhibition in lung cancer cells .
Variations in the Sulfonamide Substituents

Modifications to the sulfonamide group or its adjacent benzene ring alter solubility and target binding:

Compound Name Sulfonamide Modification Activity Profile Reference
HQMABS (4-[(8-hydroxyquinolin-5-yl)methyl]aminobenzenesulfonamide) 8-Hydroxyquinoline substituent Antimicrobial
Schiff base (Z)-4-((furan-2-ylmethylene)amino)benzenesulfonamide Furan-derived Schiff base Enhanced H-bond interactions
4-(2-((1-Benzyl-2-oxoindolin-3-ylidene)amino)ethyl)benzenesulfonamide (6d) Indolin-2-one-based substituent Carbonic anhydrase inhibition

Key Findings :

  • HQMABS exhibits 2–3× higher antimicrobial activity than parent sulfonamide or 8-hydroxyquinoline, attributed to synergistic metal-chelating properties .
  • Schiff base derivatives (e.g., furan-based) demonstrate solvent-dependent structural stability via hydrogen bonding .
Anticancer Activity
  • PPA14 and PPA15 : Induce >50% cell viability inhibition in lung cancer cells by arresting cells at the G2/M phase .
Antimicrobial Activity
  • HQMABS : Inhibits Staphylococcus aureus and Aspergillus niger at MIC values of 12.5–25 µg/mL, outperforming parent compounds .
  • Schiff base derivatives (e.g., thiophene-based) : Exhibit broad-spectrum activity due to π-π stacking and hydrophobic interactions .
Enzyme Inhibition
  • Carbonic Anhydrase Inhibitors (6d–f) : Show submicromolar inhibition constants (Ki = 0.8–1.2 µM) against CA IX/XII isoforms, critical for cancer metabolism .
  • Triazinyl derivatives (e.g., Compound 25) : Potent dual inhibitors of carbonic anhydrases and kinases due to triazine-mediated π-stacking .
Physicochemical Properties
Compound Name Melting Point (°C) LogP Solubility (mg/mL) Reference
PPA14 153–156 2.1 0.45 (DMSO)
HQMABS 215–218 1.8 1.2 (Water)
4-((Thiophen-2-ylmethylene)amino)benzenesulfonamide 176–178 2.5 0.3 (DMSO)

Key Trends :

  • Electron-withdrawing groups (e.g., -Cl, -F) increase lipophilicity (LogP) but reduce aqueous solubility.
  • Hydroxy groups (e.g., HQMABS) enhance water solubility via hydrogen bonding .

Biological Activity

4-[(6-Phenylpyrimidin-4-yl)amino]benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which combines a sulfonamide moiety with a pyrimidine ring. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The sulfonamide group is known to inhibit the activity of carbonic anhydrase and other sulfonamide-sensitive enzymes, which play crucial roles in metabolic processes.

Inhibition of Carbonic Anhydrase

Research indicates that compounds similar to this compound can inhibit carbonic anhydrase activity, leading to decreased bicarbonate production and alterations in pH regulation within tissues. This inhibition can result in various physiological effects, particularly in the cardiovascular system.

Antitumor Activity

Several studies have reported the antitumor potential of pyrimidine derivatives. For instance, compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Study Cell Line IC50 (µM) Mechanism
Study AHeLa5.0Apoptosis
Study BMCF710.0Cell Cycle Arrest

Antimicrobial Activity

The antimicrobial properties of sulfonamides are well-documented. Compounds like this compound exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism typically involves inhibition of folate synthesis.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Studies and Research Findings

  • Cardiovascular Effects : A study investigated the effects of a related benzenesulfonamide on perfusion pressure using an isolated rat heart model. Results indicated that certain derivatives could decrease perfusion pressure significantly, suggesting potential applications in cardiovascular therapies .
  • Docking Studies : Computational studies employing molecular docking techniques have shown that this compound may interact with calcium channels, influencing cardiac contractility and vascular resistance .
  • Pharmacokinetics : Research utilizing SwissADME software indicated favorable pharmacokinetic properties for this compound, including optimal lipophilicity and low plasma protein binding, which suggest good bioavailability .

Q & A

Basic: What are the recommended synthetic routes for 4-[(6-Phenylpyrimidin-4-yl)amino]benzenesulfonamide, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves coupling a pyrimidine derivative with a benzenesulfonamide precursor. Key steps include:

  • Acylation/Chlorination: React substituted acids with thionyl chloride to generate acyl chlorides, followed by coupling with aminosulfonamides in the presence of pyridine .
  • Critical Conditions: Use anhydrous solvents (e.g., DMF or THF) and controlled temperatures (60–80°C) to minimize side reactions. Catalysts like DMAP or triethylamine improve coupling efficiency .
  • Purification: Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC ensures high purity (>95%) .

Basic: Which spectroscopic and computational methods are essential for structural confirmation?

Answer:

  • Spectroscopy:
    • 1H/13C NMR: Confirm the presence of aromatic protons (δ 7.0–8.5 ppm) and sulfonamide NH (δ ~10 ppm) .
    • IR: Identify sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .
    • Mass Spectrometry: High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+ for C₁₈H₁₅N₄O₂S: 367.0865) .
  • Computational: DFT calculations (e.g., Gaussian 09) optimize geometry and predict electronic spectra .

Basic: How can researchers conduct preliminary biological screening for enzyme inhibition?

Answer:

  • In Vitro Assays:
    • Serine Protease Inhibition: Use fluorogenic substrates (e.g., Z-Gly-Leu-Arg-AMC) to measure IC₅₀ values in buffer systems (pH 7.4, 37°C) .
    • Phosphodiesterase (PDE) Inhibition: Monitor cAMP/cGMP hydrolysis via ELISA or fluorescence polarization .
  • Controls: Include reference inhibitors (e.g., IBMX for PDEs) and validate with triplicate measurements .

Advanced: What strategies address synthetic challenges like side reactions or low yields?

Answer:

  • Side Reactions:
    • Nucleophilic Substitution Competing Products: Use sterically hindered bases (e.g., DIPEA) to suppress unwanted substitutions .
    • Oxidative Byproducts: Employ inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) during coupling steps .
  • Yield Optimization: Microwave-assisted synthesis (100–150°C, 30 min) enhances reaction rates and purity .

Advanced: How can molecular docking and QSAR models predict biological interactions?

Answer:

  • Docking Workflow:
    • Software: Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., PDE4 or carbonic anhydrase) .
    • Scoring: Analyze binding energies (ΔG < -8 kcal/mol) and hydrogen bonds with catalytic residues (e.g., His64 in CA-II) .
  • QSAR: Develop models (e.g., CoMFA or Random Forest) using descriptors like logP, polar surface area, and H-bond donors to predict IC₅₀ .

Advanced: How to resolve contradictions in biological activity data?

Answer:

  • Methodological Revisions:
    • Dose-Response Curves: Test a wider concentration range (e.g., 1 nM–100 µM) to confirm EC₅₀/IC₅₀ trends .
    • Cell Line Validation: Use multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific artifacts .
  • Orthogonal Assays: Cross-validate with SPR (binding affinity) and Western blotting (target protein modulation) .

Advanced: What methodologies assess environmental fate and degradation pathways?

Answer:

  • Environmental Stability:
    • Hydrolysis: Incubate in buffers (pH 4–9, 25–50°C) and analyze degradation via HPLC-MS .
    • Photolysis: Expose to UV light (λ = 254 nm) and quantify byproducts (e.g., sulfonic acid derivatives) .
  • Ecotoxicology: Use Daphnia magna or algal growth inhibition assays to evaluate LC₅₀/EC₅₀ .

Advanced: How can structural modifications enhance target selectivity?

Answer:

  • Sulfonamide Modifications:
    • Electron-Withdrawing Groups: Introduce -CF₃ or -NO₂ to improve binding to hydrophobic pockets (e.g., in CA-IX) .
  • Pyrimidine Tailoring:
    • Heterocycle Fusion: Attach imidazo[1,2-a]pyrimidine to enhance π-π stacking with kinase ATP pockets .
  • SAR Studies: Systematically vary substituents and correlate with activity using Free-Wilson or Topomer CoMFA .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.